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Introduction

P2X receptors are a family of seven (P2X1-7) trimeric ligand-gated ion channels activated by
extracellular adenosine 5'-triphosphate (ATP).[1][2] Specifically, the P2X1 receptor subtype is a
non-selective cation channel that plays crucial roles in various physiological processes,
including smooth muscle contraction, platelet aggregation, and neurotransmission.[3][4][5]
Upon activation by ATP, the P2X1 receptor channel opens to allow the influx of cations like
sodium (Na+) and calcium (Ca2+), and the efflux of potassium (K+).[2][6] This ion flux leads to
membrane depolarization and an increase in intracellular Ca2+ concentration, which are
fundamental to its signaling functions.[7][8] Understanding the principles of ion permeation and
the selectivity of the P2X1 channel is critical for researchers in physiology, pharmacology, and
for the development of novel therapeutics targeting this receptor.[6][9]

This technical guide provides an in-depth overview of the ion permeability and selectivity of the
P2X1 receptor, summarizes key quantitative data, details the experimental protocols used for
these measurements, and illustrates the associated molecular pathways and workflows.

P2X1 Receptor Activation and Signaling Pathway

The P2X1 receptor is a homotrimeric protein, with each subunit possessing two
transmembrane domains, a large extracellular loop, and intracellular N- and C-termini.[9] The
binding of ATP to sites located at the interface between subunits in the extracellular domain
triggers a significant conformational change.[6][9] This change involves the outward flexing and
rotation of the second transmembrane helix (TM2) from each subunit, which opens a central
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pore and allows for the passage of cations down their electrochemical gradients.[1][9] The
resulting influx of Na+ and Ca2+ depolarizes the cell membrane and directly increases
cytosolic Ca2+, initiating downstream cellular responses.[7][8]
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Caption: ATP binding to the P2X1 receptor induces channel opening, leading to cation influx
and cellular responses.

Quantitative Data on lon Permeability and
Selectivity

The P2X1 receptor channel is characterized by its non-selective permeability to small cations
and a particularly high permeability to calcium compared to other P2X subtypes.[9] The
guantitative assessment of ion passage is typically expressed as a permeability ratio of a test
ion (Px) relative to a reference ion, usually sodium (PNa).

Data Summary Tables

The following tables summarize the key permeability data for the P2X1 receptor channel based
on published experimental findings.

Table 1: Relative Permeability of Divalent vs. Monovalent Cations This table shows the high
relative permeability of the P2X1 channel to Calcium (Ca2*) compared to Sodium (Na*).
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. Relative Permeability
lon Ratio Reference
(PCalPNa)

PCa/PNa 3.9 [7][10][11]

Table 2: Relative Permeability of Monovalent Cations P2X1 channels show little difference from
P2X2 receptors regarding their permeability to various monovalent organic cations.[10] The
data below, determined for P2X2, is considered representative for P2X1.[10][11]

Cation (X) Relative Permeability (PX/PNa)
Guanidinium 2.3
Potassium 1.0
Sodium 1.0
Methylamine 0.95
Caesium 0.72
Dimethylamine 0.5
2-Methylethanolamine 0.29
Tris(hydroxymethyl)-aminomethane 0.16
Tetraethylammonium 0.04
N-methyl-D-glucamine 0.03

Table 3: Fractional Calcium Current Under physiological conditions, a significant portion of the
total current through the P2X1 receptor is carried by Ca?* ions.

Parameter Value Reference

Fractional Caz* Current (% of
=10% [7]
total current)
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Experimental Protocols: Determining lon
Permeability

The relative ion permeability of P2X1 channels is primarily determined using
electrophysiological techniques, specifically by measuring the reversal potential (Erev) of ATP-
activated currents under bi-ionic conditions.

Core Protocol: Whole-Cell Patch Clamp and Reversal
Potential Measurement

This method involves expressing the P2X1 receptor in a heterologous system (e.g., HEK or
CHO cells) and measuring whole-cell currents in response to ATP application while
manipulating extracellular ion composition.[10][11]

1. Cell Preparation and Receptor Expression:

o Human P2X1 cDNA is used to stably or transiently transfect a suitable cell line, such as
Human Embryonic Kidney (HEK293) cells.[10]

o Cells are cultured under standard conditions until they are ready for electrophysiological

recording.
2. Electrophysiological Recording:
» Configuration: The whole-cell patch-clamp configuration is established.[11]
e Solutions:

o Intracellular (Pipette) Solution: Contains the primary cation being studied internally. For
PCa/PNa measurements, a typical solution contains (in mM): 154 NaCl, 10 HEPES, 10
EGTA, adjusted to pH 7.3.[10]

o Standard Extracellular Solution (for Na*): Contains (in mM): 154 NaCl, 10 HEPES,
adjusted to pH 7.3.

o Test Extracellular Solution (for Ca2*): Under bi-ionic conditions, all Na* is replaced by the
test cation. For example (in mM): 112 CacClz, 10 HEPES, adjusted to pH 7.3.[10][11]
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e Procedure: i. The cell is voltage-clamped at a holding potential (e.g., -60 mV). ii. ATP (e.g., 1-
10 pM) is applied in the standard extracellular solution to elicit a control inward current. iii. A
voltage ramp protocol (e.g., from -80 mV to +40 mV) is applied during the peak of the ATP
response to determine the reversal potential (Erev) where the net current is zero. iv. The
extracellular solution is rapidly exchanged for the test ion solution. v. ATP is reapplied, and
the reversal potential is measured again under these new bi-ionic conditions.

3. Data Analysis and Calculation:

e The shift in the reversal potential (AErev) upon changing the extracellular solution is used to
calculate the permeability ratio.

e For monovalent cations, the Goldman-Hodgkin-Katz (GHK) voltage equation is used: PX /
PNa = exp(AErev * F / RT)

» For divalent cations like Ca2*, a more complex form of the GHK equation is required to
account for valence and ionic activities.[10] The permeability ratio PCa/PNa of 3.9 was
calculated under bi-ionic conditions with 112 mM external Ca?* and 154 mM internal Nat,
corrected for ionic activities.[10][11]
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Workflow for Determining lon Permeability via Reversal Potential
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Caption: Experimental workflow for measuring relative ion permeability of P2X1 channels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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